2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Descripción
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]quinazoline core fused with a partially hydrogenated bicyclic system. The structure incorporates a 2,5-dimethylpyrrole-substituted thienyl group at position 2 and a methyl group at position 3.
Propiedades
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-13-8-9-14(2)24(13)19-10-11-26-21(19)17-12-20-22-15(3)16-6-4-5-7-18(16)25(20)23-17/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVXGWIDGLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(CCCC5)C(=NC4=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a member of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H16N4OS
- Molecular Weight : 324.40 g/mol
- CAS Number : 478259-05-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antibacterial agent and its effects on cell growth and viability.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have shown MIC values ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating potent antibacterial effects .
Antitubercular Activity
Research has indicated that derivatives of this compound may possess antitubercular properties:
- In one study, specific analogs exhibited high levels of activity against Mycobacterium tuberculosis with MIC values as low as 0.8 µg/mL .
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in determining its biological activity:
- The presence of the 2,5-dimethylpyrrole moiety has been identified as a crucial element contributing to enhanced cell-specific productivity in monoclonal antibody production systems .
- Modifications to the pyrrole and thienyl groups can significantly influence the compound's efficacy and selectivity against target cells.
Study 1: Antibacterial Evaluation
In a comparative study assessing various derivatives' antibacterial properties:
- A series of pyrazoloquinazoline derivatives were synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.
- The results indicated that certain modifications to the thienyl group increased antibacterial potency significantly.
Study 2: Antitubercular Properties
A focused investigation into the antitubercular activity revealed:
- Compounds with structural similarities to the target compound displayed promising results against M. tuberculosis with notable reductions in bacterial viability .
Data Table: Biological Activity Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Pyrazolo[1,5-a]quinazoline vs. Pyrazolo[1,5-a]pyrimidine :
The target compound’s quinazoline core (two fused six-membered rings) differs from pyrazolo[1,5-a]pyrimidine derivatives (one six-membered ring fused to a five-membered ring). This structural distinction increases the molecule’s planar surface area, enhancing π-π stacking interactions in biological targets but may reduce metabolic stability due to increased lipophilicity .
Substituent Effects
- Thienyl-Pyrrole Group :
The 3-(2,5-dimethylpyrrol-1-yl)thienyl substituent at position 2 is a key pharmacophore. Similar substituents in pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate enhanced binding to hydrophobic pockets in kinases, but the bulkier quinazoline core in the target compound may alter steric compatibility with target proteins . - Hydrogenated vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Structural Advantages : The target compound’s hydrogenated quinazoline core balances rigidity and flexibility, offering improved solubility over fully aromatic systems while retaining target affinity .
- Synthetic Challenges : Multi-step cyclization and purification (e.g., chromatographic separation akin to methods in ) limit yield scalability compared to simpler pyrimidine derivatives .
- Knowledge Gaps: Direct comparative biological data (e.g., kinase inhibition profiles) between the target compound and its analogs are absent in available literature. Further studies using SHELX-refined crystallographic data () could elucidate binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
